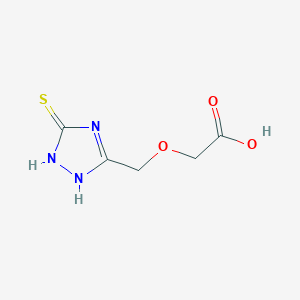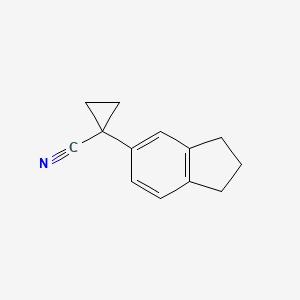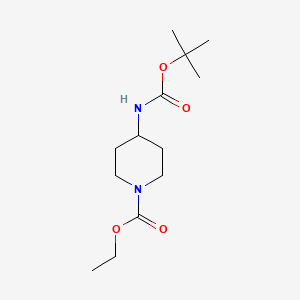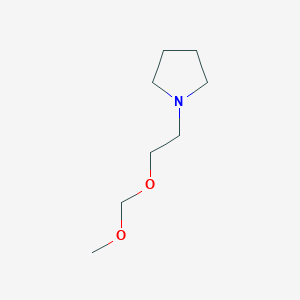
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid is a compound that belongs to the class of 1,2,4-triazoles
準備方法
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a 1,2,4-triazole derivative with a suitable acetic acid derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria, leading to their death .
類似化合物との比較
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetic acid can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Although structurally different, indole derivatives also show significant biological activities and are used in similar applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties
特性
CAS番号 |
61320-87-4 |
|---|---|
分子式 |
C5H7N3O3S |
分子量 |
189.20 g/mol |
IUPAC名 |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetic acid |
InChI |
InChI=1S/C5H7N3O3S/c9-4(10)2-11-1-3-6-5(12)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,12) |
InChIキー |
YSKVPZRTMMEEAV-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=S)NN1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carbonyl chloride](/img/structure/B8679971.png)







![Imidazo[1,2-a]pyridine-3-acetaldehyde,2-methyl-](/img/structure/B8680032.png)





